molecular formula C18H24N4 B5078046 2-[4-[(4-Propan-2-ylphenyl)methyl]piperazin-1-yl]pyrimidine

2-[4-[(4-Propan-2-ylphenyl)methyl]piperazin-1-yl]pyrimidine

Cat. No.: B5078046
M. Wt: 296.4 g/mol
InChI Key: PSSSAAKBQTURDJ-UHFFFAOYSA-N
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Description

2-[4-[(4-Propan-2-ylphenyl)methyl]piperazin-1-yl]pyrimidine is an organic compound that features a piperazine ring linked to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(4-Propan-2-ylphenyl)methyl]piperazin-1-yl]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(4-Propan-2-ylphenyl)methyl]piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[4-[(4-Propan-2-ylphenyl)methyl]piperazin-1-yl]pyrimidine involves its interaction with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cognitive functions . Molecular docking studies have shown that the compound binds to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[(4-Propan-2-ylphenyl)methyl]piperazin-1-yl]pyrimidine is unique due to its specific structure, which allows it to selectively inhibit acetylcholinesterase while having minimal effects on butyrylcholinesterase . This selectivity makes it a promising candidate for the development of drugs targeting neurological disorders.

Properties

IUPAC Name

2-[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4/c1-15(2)17-6-4-16(5-7-17)14-21-10-12-22(13-11-21)18-19-8-3-9-20-18/h3-9,15H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSSAAKBQTURDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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